molecular formula C7H7Cl2NO4S2 B14626422 Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- CAS No. 55116-72-8

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-

Cat. No.: B14626422
CAS No.: 55116-72-8
M. Wt: 304.2 g/mol
InChI Key: GDTQWRMIRNJINW-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- is a chemical compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- typically involves the reaction of methanesulfonyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

CH3SO2Cl+C6H3Cl2NH2CH3SO2NHC6H3Cl2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHC}_6\text{H}_3\text{Cl}_2 + \text{HCl} CH3​SO2​Cl+C6​H3​Cl2​NH2​→CH3​SO2​NHC6​H3​Cl2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single sulfonyl group attached to an amine.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]- is unique due to its dichlorophenyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other sulfonamides and may contribute to its specific biological activities and industrial uses.

Properties

CAS No.

55116-72-8

Molecular Formula

C7H7Cl2NO4S2

Molecular Weight

304.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)sulfonylmethanesulfonamide

InChI

InChI=1S/C7H7Cl2NO4S2/c8-6-2-1-5(3-7(6)9)15(11,12)4-16(10,13)14/h1-3H,4H2,(H2,10,13,14)

InChI Key

GDTQWRMIRNJINW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CS(=O)(=O)N)Cl)Cl

Origin of Product

United States

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